

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid CAS number lookup

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Compound of Interest

Compound Name: 1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid

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An In-Depth Technical Guide to **1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of **1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid**, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a plausible synthetic pathway, its applications, and essential safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Physicochemical Properties

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which serves as a valuable scaffold in the design of bioactive molecules.^[1] The substitution pattern, featuring a bulky tert-butyl group at the N1 position, a methyl group at C5, and a carboxylic acid at C3, imparts specific steric and electronic properties that can be exploited in molecular design.

Table 1: Physicochemical Properties of **1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid**

Property	Value	Source
CAS Number	376387-68-7	[2]
Molecular Formula	C9H14N2O2	[2]
Molecular Weight	182.22 g/mol	[2][3]
Purity	Typically ≥95%	[2]
Synonyms	<chem>O=C(C1=NN(C(C)(C)C(C)=C1)O</chem>	[2]
Storage	Sealed in a dry place at room temperature.	[2]

The Strategic Importance of the Pyrazole Core in Drug Discovery

The pyrazole nucleus is a well-established "privileged pharmacophore" in medicinal chemistry. Its structural versatility and ability to interact with a wide range of biological targets have led to its incorporation into numerous FDA-approved drugs.[1] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological macromolecules. The substituents on the pyrazole ring can be readily modified to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

Caption: The versatile pyrazole scaffold with substitution points for molecular design.

Proposed Synthesis Pathway

While specific literature detailing the synthesis of **1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid** is not readily available, a plausible synthetic route can be devised based on established pyrazole synthesis methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Proposed Experimental Protocol:

- Step 1: Synthesis of the Hydrazone Intermediate.

- React tert-butylhydrazine with a suitable carbonyl compound to form the corresponding hydrazone. The choice of carbonyl compound will be critical in introducing the desired substitution pattern.
- Step 2: Cyclization to form the Pyrazole Ring.
 - The hydrazone is then reacted with a 1,3-dicarbonyl compound, such as ethyl 2-methyl-3-oxobutanoate, under acidic or basic conditions. This condensation reaction will form the pyrazole ring.
- Step 3: Hydrolysis of the Ester.
 - The resulting pyrazole ester is then hydrolyzed, typically using a base like sodium hydroxide followed by acidification, to yield the final carboxylic acid product.

This proposed pathway is a logical and well-precedented approach to the synthesis of substituted pyrazole carboxylic acids.



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Caption: A proposed synthetic workflow for the target molecule.

Applications in Research and Development

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a valuable building block for the synthesis of more complex molecules. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for its incorporation into larger molecular frameworks.

One area of significant interest is the synthesis of pyrazole-sulfonamide hybrids, which have shown promise as anticancer agents.^[1] The pyrazole moiety can be coupled with various sulfonyl chlorides to generate a library of compounds for biological screening. The tert-butyl and methyl groups on the pyrazole ring of the title compound can provide desirable steric and

electronic properties to the final molecule, potentially influencing its binding affinity and selectivity for its biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid**. While a specific Safety Data Sheet (SDS) for this compound should be consulted, general safety guidelines for similar pyrazole derivatives include the following:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[\[4\]](#)[\[5\]](#)
- First Aid:
 - If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[4\]](#)[\[5\]](#)
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[4\]](#)[\[5\]](#)
 - If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[4\]](#)[\[5\]](#)
- Storage: Store in a well-ventilated place. Keep the container tightly closed and locked up.[\[4\]](#)[\[5\]](#)

Conclusion

1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid is a strategically important building block in the field of chemical synthesis, particularly for applications in drug discovery. Its pyrazole core, combined with its specific substitution pattern, offers a versatile platform for the development of novel bioactive compounds. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

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